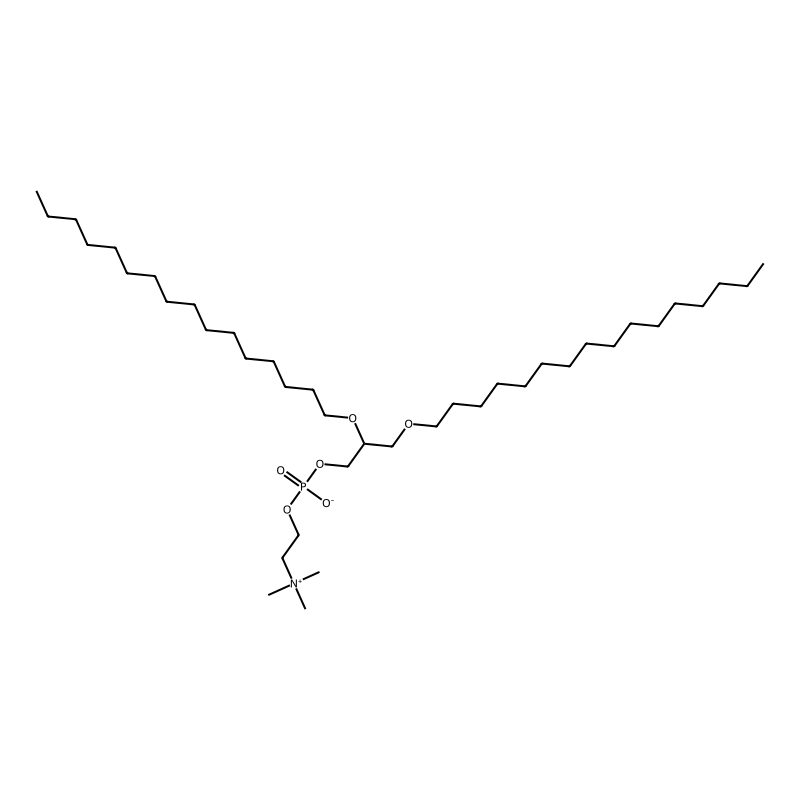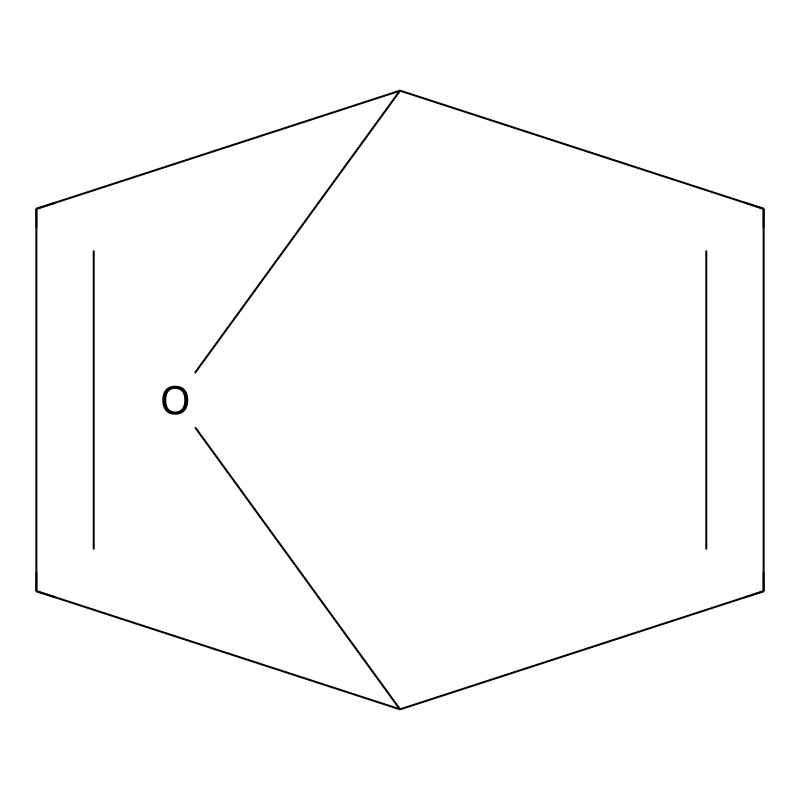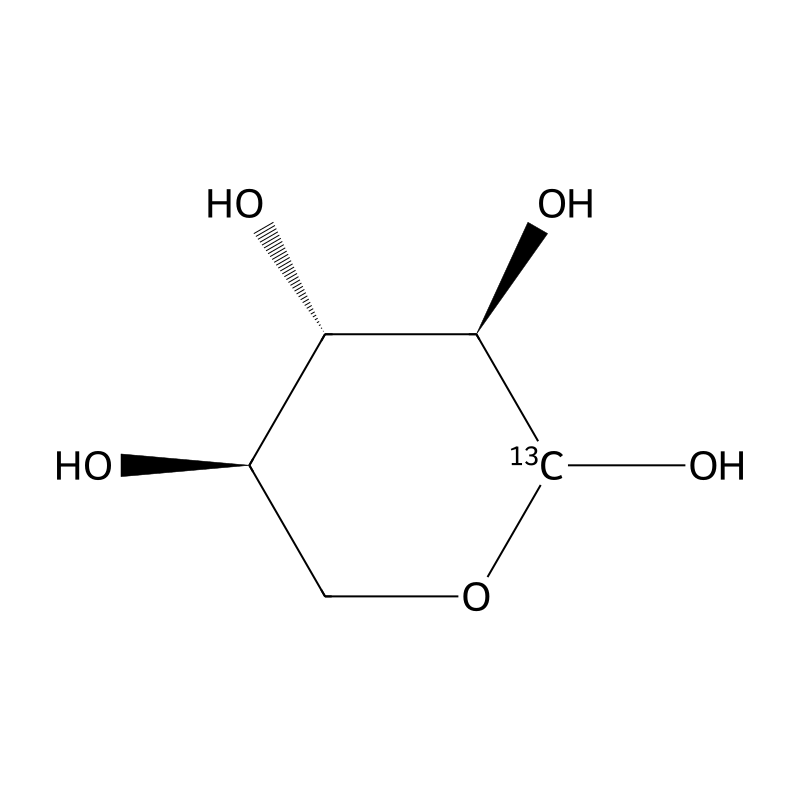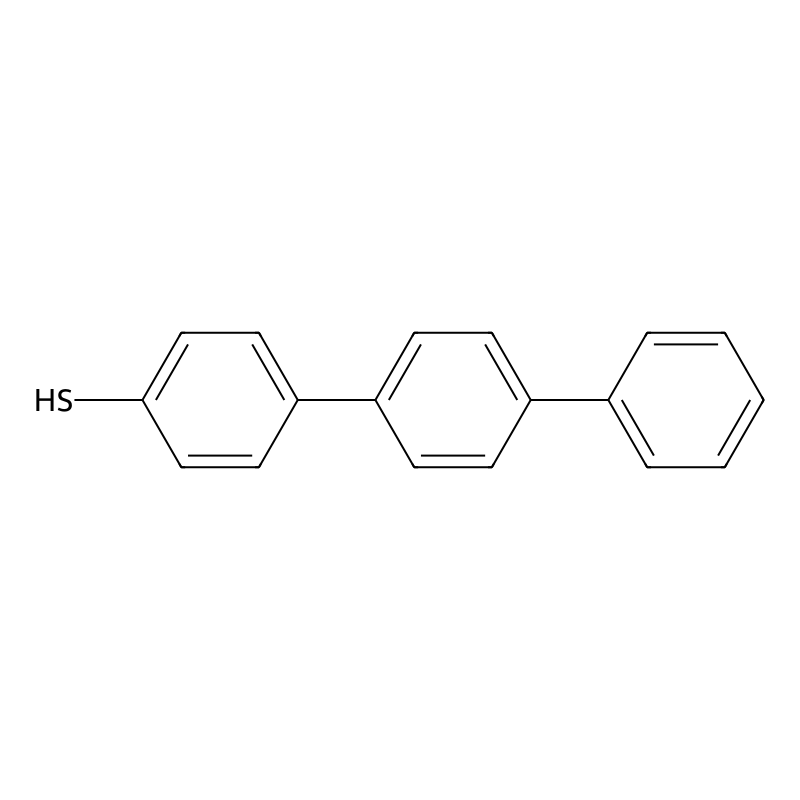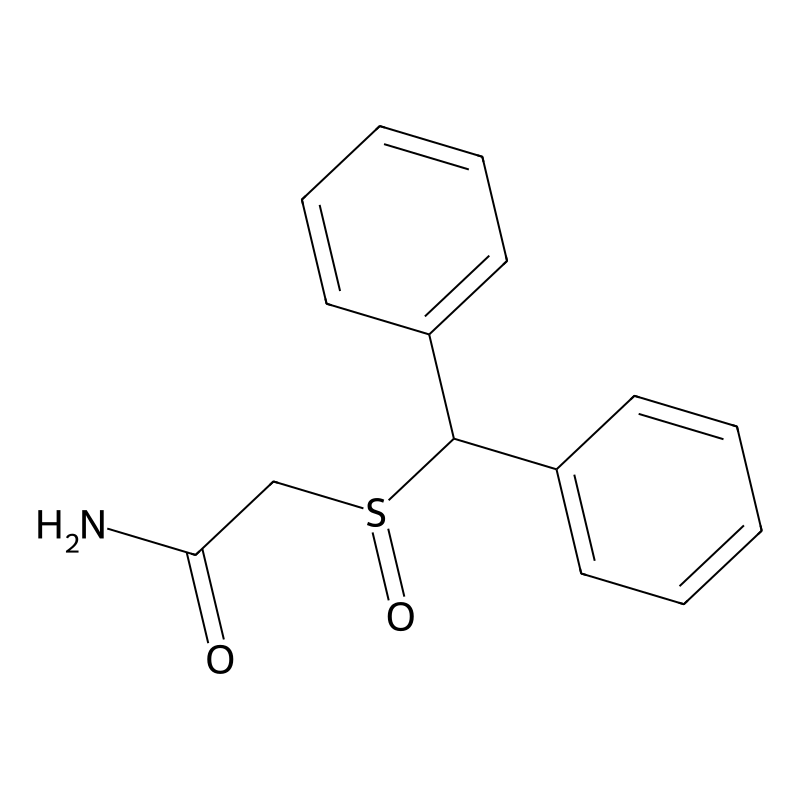4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide
Catalog No.
S2675534
CAS No.
1207004-90-7
M.F
C27H24N4O3S
M. Wt
484.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
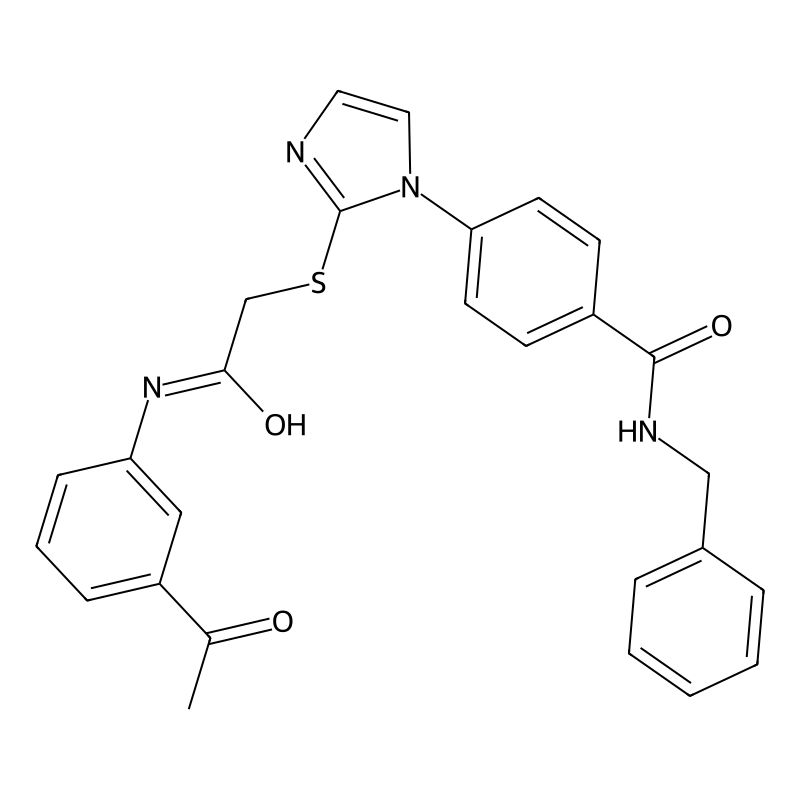
Content Navigation
CAS Number
1207004-90-7
Product Name
4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide
IUPAC Name
4-[2-[2-(3-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-benzylbenzamide
Molecular Formula
C27H24N4O3S
Molecular Weight
484.57
InChI
InChI=1S/C27H24N4O3S/c1-19(32)22-8-5-9-23(16-22)30-25(33)18-35-27-28-14-15-31(27)24-12-10-21(11-13-24)26(34)29-17-20-6-3-2-4-7-20/h2-16H,17-18H2,1H3,(H,29,34)(H,30,33)
InChI Key
DNMIBCCFHMAGFA-UHFFFAOYSA-N
SMILES
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Solubility
not available
In Vitro and In Vivo Studies
Studies have shown that 4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide exhibits promising pharmacological activities in vitro and in vivo models.
- Antimicrobial activity: The compound has been demonstrated to possess antibacterial and antifungal properties. A study published in the journal ChemMedChem reported that 4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide displayed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. []
- Anticancer activity: Studies suggest that the compound may have anticancer properties. A study published in the journal European Journal of Medicinal Chemistry found that 4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide exhibited antiproliferative activity against various cancer cell lines. []
- Other potential applications: The compound is also being investigated for its potential applications in other diseases, such as neurodegenerative diseases and inflammatory conditions. However, more research is needed to confirm these potential benefits.
XLogP3
3.9
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds




